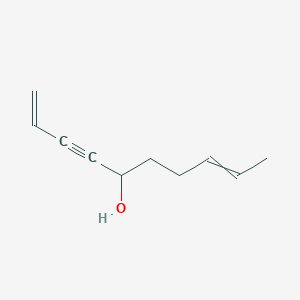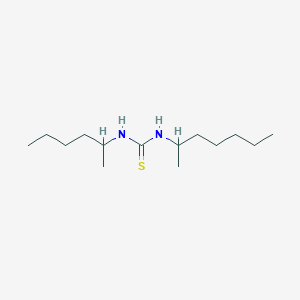
N-Heptan-2-yl-N'-hexan-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Heptan-2-yl-N’-hexan-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are compounds containing a functional group with the general structure (R1R2N)(R3R4N)C=S, where R1, R2, R3, and R4 can be hydrogen atoms or organic substituents. This particular compound features heptan-2-yl and hexan-2-yl groups attached to the nitrogen atoms of the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptan-2-yl-N’-hexan-2-ylthiourea typically involves the reaction of heptan-2-amine and hexan-2-amine with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition of the reactants or products.
Industrial Production Methods
On an industrial scale, the production of N-Heptan-2-yl-N’-hexan-2-ylthiourea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Heptan-2-yl-N’-hexan-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the thiourea group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Heptan-2-yl-N’-hexan-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N-Heptan-2-yl-N’-hexan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Heptan-2-yl-N’-hexan-2-ylurea: Similar structure but with an oxygen atom instead of sulfur.
N-Heptan-2-yl-N’-hexan-2-ylsulfamide: Contains a sulfamide group instead of thiourea.
N-Heptan-2-yl-N’-hexan-2-ylcarbamate: Features a carbamate group.
Uniqueness
N-Heptan-2-yl-N’-hexan-2-ylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfur atom in the thiourea group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making it valuable for certain applications in chemistry and biology.
Propriétés
Numéro CAS |
62549-29-5 |
|---|---|
Formule moléculaire |
C14H30N2S |
Poids moléculaire |
258.47 g/mol |
Nom IUPAC |
1-heptan-2-yl-3-hexan-2-ylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-5-7-9-11-13(4)16-14(17)15-12(3)10-8-6-2/h12-13H,5-11H2,1-4H3,(H2,15,16,17) |
Clé InChI |
YIQVWGTXCLYEPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=S)NC(C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


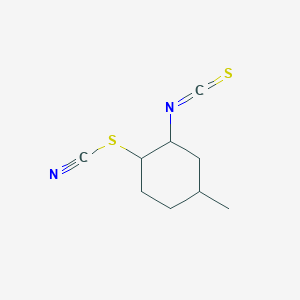
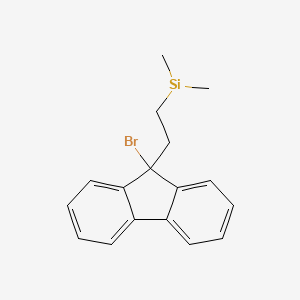
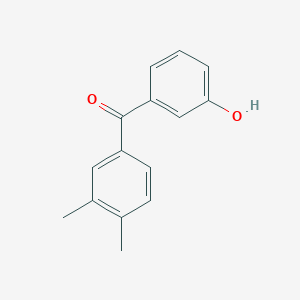

![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
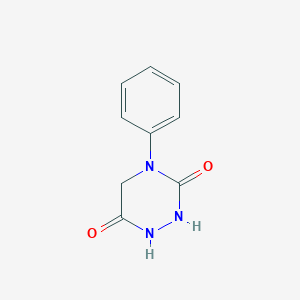
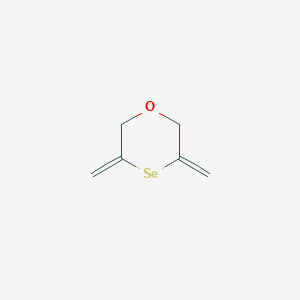
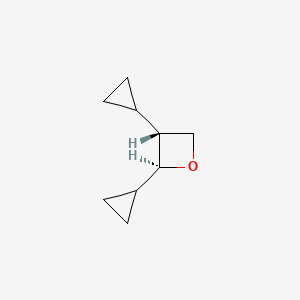
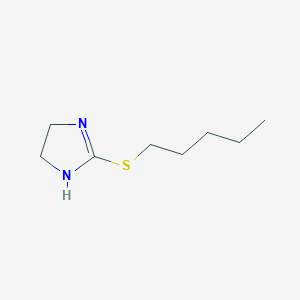

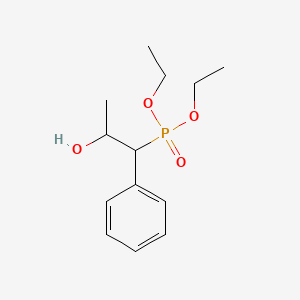
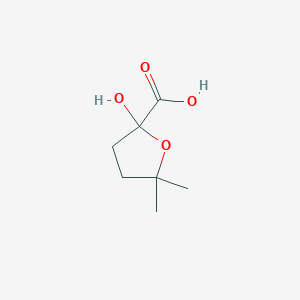
![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
